molecular formula C9H11F2N B179021 3-(3,5-Difluorophenyl)propan-1-amine CAS No. 105219-40-7

3-(3,5-Difluorophenyl)propan-1-amine

Cat. No.: B179021
CAS No.: 105219-40-7
M. Wt: 171.19 g/mol
InChI Key: RZUIWLNDDJBKKL-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)propan-1-amine is an organic compound with the molecular formula C9H11F2N It is characterized by the presence of a propanamine chain attached to a difluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)propan-1-amine typically involves the reaction of 3,5-difluorobenzaldehyde with nitromethane to form 3,5-difluoro-β-nitrostyrene. This intermediate is then reduced using hydrogenation or other reducing agents to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3,5-Difluorophenyl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)propan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The difluorophenyl ring can interact with hydrophobic regions of proteins, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Difluorophenyl)propan-1-amine
  • 3-(2,4-Difluorophenyl)propan-1-amine
  • 3-(3,5-Dichlorophenyl)propan-1-amine

Uniqueness

3-(3,5-Difluorophenyl)propan-1-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positioning can result in different biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

3-(3,5-difluorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6H,1-3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUIWLNDDJBKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-(3,5-Difluorophenyl)propylazide (0.034 mol) in methanol (75 ml) was shaken with a slurry of methanol washed Raney nickel under 50 psi hydrogen for 2 hours. The reaction mixture was filtered and the filtrate concentrated to yield 5.6 g (96%) of an oily product.
Name
3-(3,5-Difluorophenyl)propylazide
Quantity
0.034 mol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
96%

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